Product packaging for 4-Chloro-3-hydroxy-2-nitrobenzoic acid(Cat. No.:)

4-Chloro-3-hydroxy-2-nitrobenzoic acid

Cat. No.: B15081744
M. Wt: 217.56 g/mol
InChI Key: HNZHKXQMZSQKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-3-hydroxy-2-nitrobenzoic acid (CAS Number: 18734-74-2) is an aromatic compound with the molecular formula C 7 H 4 ClNO 5 and a molecular weight of 217.56 g/mol . This chemical serves as a versatile building block in organic synthesis and materials science research. As a multifunctional benzoic acid derivative, it possesses several reactive sites, making it a valuable precursor for synthesizing more complex molecules. Its structure is particularly relevant in the study of halogenated nitroaromatic compounds, a class known for its utility in creating dyes, polymers, and pharmaceuticals . Researchers also explore similar compounds for the development of non-linear optical (NLO) materials and organic crystalline structures with potential photonic and optoelectronic applications . Disclaimer: This product is intended for research and further manufacturing use only. It is not intended for direct human or veterinary use. Please ensure you review the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO5 B15081744 4-Chloro-3-hydroxy-2-nitrobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClNO5

Molecular Weight

217.56 g/mol

IUPAC Name

4-chloro-3-hydroxy-2-nitrobenzoic acid

InChI

InChI=1S/C7H4ClNO5/c8-4-2-1-3(7(11)12)5(6(4)10)9(13)14/h1-2,10H,(H,11,12)

InChI Key

HNZHKXQMZSQKOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])O)Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 4 Chloro 3 Hydroxy 2 Nitrobenzoic Acid

Detailed Reactivity Profile of Core Functional Groups

The reactivity of 4-Chloro-3-hydroxy-2-nitrobenzoic acid is a composite of the individual reactivities of its functional groups, each modified by the electronic influence of the others. The strong electron-withdrawing character of the nitro group, in particular, plays a dominant role in the molecule's chemical properties.

The carboxylic acid group (-COOH) is a primary site for derivatization. Standard protocols for esterification and amidation are applicable, though reaction conditions may need optimization due to the molecule's electronic and steric properties.

Esterification: The formation of esters can be achieved through several methods. Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid), is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride can then readily react with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270), to yield the corresponding ester with high efficiency.

Amidation: Similar to esterification, amides can be synthesized by first converting the carboxylic acid to its acyl chloride. The subsequent reaction of the acyl chloride with a primary or secondary amine affords the corresponding amide. Direct conversion of the carboxylic acid to an amide using coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) is also a viable method that avoids the harsh conditions of acyl chloride formation.

TransformationReagentsProduct Functional Group
EsterificationR-OH, H⁺ (e.g., H₂SO₄), heatEster (-COOR)
Esterification1. SOCl₂ or (COCl)₂ 2. R-OH, PyridineEster (-COOR)
Amidation1. SOCl₂ or (COCl)₂ 2. R₂NH, PyridineAmide (-CONR₂)
AmidationR₂NH, Coupling Agent (e.g., DCC)Amide (-CONR₂)

The hydroxyl group (-OH) attached to the aromatic ring imparts phenolic character to the molecule. Its reactivity is significantly influenced by the adjacent electron-withdrawing nitro group, which increases the acidity of the phenolic proton compared to phenol (B47542) itself. ncert.nic.in

Etherification: The phenolic hydroxyl can be converted to an ether via reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form a more nucleophilic phenoxide ion. This ion can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the corresponding ether.

Acylation: The hydroxyl group can also undergo acylation to form a phenolic ester. This is typically achieved by reacting the molecule with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine or triethylamine). This reaction competes with the esterification of the carboxylic acid group, and selective acylation may require the use of protecting groups for the carboxylic acid function.

The nitro group (-NO₂) is readily reducible to a variety of other nitrogen-containing functional groups, with the most common product being an amine (-NH₂). jsynthchem.com The choice of reducing agent and reaction conditions is crucial for achieving the desired transformation and for maintaining the integrity of the other functional groups, particularly the chloro substituent, which can be susceptible to hydrogenolysis.

Reduction to Amines: The conversion of the nitro group to a primary amine is a fundamental transformation.

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) with a metal catalyst. While palladium on carbon (Pd/C) is highly effective, it can sometimes lead to dehalogenation (loss of the -Cl group). Catalysts like platinum oxide (PtO₂) or Raney Nickel are often preferred for substrates containing halogens.

Metal/Acid Reduction: A classic and reliable method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). jsynthchem.com

Partial Reduction Pathways: Under specific, milder conditions, the nitro group can be partially reduced to intermediate oxidation states.

Hydroxylamines: Reduction with reagents like zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632) (-NHOH).

Azo Compounds: The use of certain reducing agents, such as sodium borohydride (B1222165) in the presence of transition metal complexes, can sometimes lead to the formation of azo compounds where two aromatic units are linked by a -N=N- double bond, although this is more common for aromatic nitro compounds when treated with LiAlH₄. jsynthchem.com

Product Functional GroupReagentsKey Considerations
Amine (-NH₂)H₂, Pd/C, PtO₂, or Raney NiRisk of dehalogenation with Pd/C.
Amine (-NH₂)Fe/HCl or Sn/HClStrong acidic conditions.
Hydroxylamine (-NHOH)Zn, NH₄ClMilder reduction, stops at intermediate stage.

The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SₙAr) due to the presence of the strong electron-withdrawing nitro group in the ortho position. libretexts.org The carboxylic acid group at the meta position also contributes a weaker deactivating effect.

The SₙAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized onto the ortho and para positions, and importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. libretexts.orgyoutube.com In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product.

Common nucleophiles that can displace the chloro group include:

Hydroxide (B78521) ions (-OH) to form a dihydroxy derivative.

Alkoxide ions (-OR) to form an ether.

Ammonia (NH₃) or amines (RNH₂, R₂NH) to form anilines.

Thiolates (-SR) to form thioethers.

The reaction rate is highly dependent on the strength of the nucleophile and the ability of the ring to stabilize the intermediate negative charge.

Synthesis and Characterization of Covalent Derivatives

The functional groups on this compound serve as handles for the synthesis of a wide array of covalent derivatives, allowing for the systematic modification of the molecule's properties.

Synthesis and Characterization: As detailed in section 3.1.1, ester derivatives are readily synthesized by reacting the parent acid with various alcohols under acidic conditions or via an acyl chloride intermediate. researchgate.net Characterization of these new ester derivatives would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, Infrared (IR) spectroscopy to identify the ester carbonyl group, and Mass Spectrometry (MS) to determine the molecular weight.

Hydrolytic Behavior: Ester hydrolysis is the reverse of esterification, breaking the ester bond to regenerate the carboxylic acid and the alcohol. learncbse.in This reaction can be catalyzed by either acid or base (saponification). The rate of hydrolysis is sensitive to the electronic environment of the carbonyl group. For esters of this compound, the presence of multiple electron-withdrawing groups (-Cl, -OH, -NO₂) on the aromatic ring makes the ester's carbonyl carbon more electrophilic. This increased electrophilicity facilitates the nucleophilic attack by water (in acid-catalyzed hydrolysis) or hydroxide ion (in base-catalyzed hydrolysis), leading to a faster hydrolysis rate compared to an unsubstituted benzoate (B1203000) ester like methyl benzoate. semanticscholar.orgrsc.org

Ester DerivativeSubstituent Effects on Acyl GroupExpected Relative Hydrolysis Rate (vs. Methyl Benzoate)
Methyl 4-Chloro-3-hydroxy-2-nitrobenzoateStrong electron-withdrawal from -Cl, -OH, and -NO₂ groupsFaster
Methyl Benzoate (Reference)No significant electronic effects from HBaseline
Methyl 4-Methoxybenzoate (for comparison)Electron-donation from -OCH₃ groupSlower

Amide and Other Nitrogen-Containing Derivatives

This section would have detailed the synthesis of various amide derivatives from this compound. The carboxyl group of the parent molecule is a prime site for amidation reactions, typically achieved through activation with reagents such as thionyl chloride or carbodiimides, followed by reaction with a primary or secondary amine. Research findings would have been presented in a tabular format, detailing the specific amine reactants, reaction conditions, and the yields of the resulting N-substituted amide products. Further discussion would have encompassed the synthesis of other nitrogen-containing derivatives, potentially involving the nitro or chloro substituents, and explored the influence of the hydroxy and nitro groups on the reactivity of the carboxylic acid function.

Metal Complexes Incorporating this compound as a Ligand

The focus here would have been on the coordination chemistry of this compound. The presence of the carboxylate, hydroxyl, and nitro groups offers multiple potential coordination sites for metal ions. This section would have presented studies on the synthesis and characterization of metal complexes featuring this molecule as a ligand. Data on the types of metals used (e.g., copper, cobalt, zinc), the coordination modes of the ligand, and the structural features of the resulting complexes, as determined by techniques such as X-ray crystallography and various spectroscopic methods, would have been included. An interactive data table would have summarized the key structural parameters of these metal complexes.

Mechanistic Investigations of Key Chemical Transformations

This final section would have delved into the mechanistic aspects of the chemical reactions involving this compound. This could include studies on the kinetics and thermodynamics of its derivatization reactions, computational modeling of reaction pathways, and spectroscopic identification of reaction intermediates. For instance, investigations into the mechanism of amide bond formation would explore the role of activating agents and the influence of the electronic properties of the aromatic ring on the reaction rate. Similarly, mechanistic studies of metal complex formation would elucidate the coordination process and the factors governing the stability and geometry of the resulting complexes.

Based on a comprehensive search of available scientific databases and literature, detailed experimental spectroscopic data (NMR, IR, Raman) specifically for the compound This compound (CAS No. 18734-74-2) is not publicly available.

While spectral information exists for related isomers such as 4-chloro-3-nitrobenzoic acid and 4-hydroxy-3-nitrobenzoic acid, this data is not applicable to the requested molecule due to significant differences in chemical structure that fundamentally alter the spectroscopic signatures. Commercial suppliers of this compound note that analytical data is not routinely collected or provided for this specific compound.

Consequently, it is not possible to generate a scientifically accurate and detailed article for the specified outline, as the foundational research findings and data required for each section are not accessible in the public domain. Attempting to do so by using data from other compounds would be inaccurate and speculative.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Hydroxy 2 Nitrobenzoic Acid

Mass Spectrometry (MS)

Specific high-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and confirm its elemental composition, could not be located. The theoretical exact mass of 4-Chloro-3-hydroxy-2-nitrobenzoic acid (C₇H₄ClNO₅) is 216.9778 Da.

Table 4.3.1: Theoretical HRMS Data for this compound

Molecular Formula C₇H₄ClNO₅
Theoretical Exact Mass (Da) 216.9778
Adduct [M-H]⁻
Theoretical m/z 215.9704
Adduct [M+H]⁺

| Theoretical m/z | 217.9853 |

Note: This table is based on theoretical calculations and not on experimental data.

No experimental MS (B15284909)/MS spectra or studies on the fragmentation pathways of this compound were found. Such an analysis would typically involve the collision-induced dissociation of a precursor ion (e.g., [M-H]⁻) to produce characteristic product ions, offering insights into the molecule's structure. Common fragmentation patterns for benzoic acids include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Specific UV-Vis absorption maxima (λmax) and details on the electronic transitions for this compound in various solvents are not documented in the available literature. A UV-Vis spectrum would provide information about the electronic structure and chromophores within the molecule.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases did not yield any entries for this compound. Therefore, no experimental data on its crystal structure, including its crystal system, space group, unit cell parameters, and molecular conformation in the solid state, is available.

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and space group of this compound is unavailable.

Specific unit cell dimensions (a, b, c, α, β, γ) and details about the three-dimensional arrangement of the molecule, such as bond lengths, bond angles, and dihedral angles, are unknown.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A comprehensive analysis of the intermolecular interactions for this compound cannot be completed at this time due to the absence of publicly available crystallographic data. A thorough search of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a specific crystal structure for this compound. The availability of a crystal structure is essential for the detailed and accurate determination of intermolecular forces such as hydrogen and halogen bonds, including precise measurements of bond lengths, angles, and the identification of donor and acceptor atoms.

While detailed structural information is not available for this compound, the intermolecular interactions in the solid state can be predicted based on the functional groups present in the molecule: a carboxylic acid group, a hydroxyl group, a nitro group, and a chlorine atom. These groups are known to participate in a variety of non-covalent interactions that dictate the packing of molecules in a crystal lattice.

Hydrogen Bonding: The primary and most influential intermolecular interactions in the crystal structure of this compound are expected to be hydrogen bonds. The carboxylic acid and hydroxyl groups are excellent hydrogen bond donors, while the oxygen atoms of the carboxylic acid, hydroxyl, and nitro groups can all act as hydrogen bond acceptors. It is highly probable that the carboxylic acid groups would form the classic dimeric R₂(8) ring motif through strong O-H···O hydrogen bonds, a common feature in the crystal structures of many benzoic acid derivatives. Furthermore, the hydroxyl group could engage in additional hydrogen bonding with neighboring molecules, potentially forming chains or more complex three-dimensional networks.

Halogen Bonding: The chlorine atom in the molecule introduces the possibility of halogen bonding. In this type of interaction, the electropositive region on the surface of the chlorine atom (the σ-hole) can interact favorably with a Lewis base, such as the oxygen atom of a nitro or carbonyl group on an adjacent molecule. The strength and geometry of such C-Cl···O interactions would depend on the specific packing arrangement of the molecules in the crystal.

Without experimental data, any further discussion on the specific intermolecular interactions would be speculative. The generation of detailed data tables for hydrogen and halogen bonding is therefore not possible. Further research involving the synthesis and single-crystal X-ray diffraction of this compound is required to elucidate its precise solid-state structure and intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Hydroxy 2 Nitrobenzoic Acid

Quantum Chemical Calculations for Geometric and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) Studies for Optimized Geometry and Energy

Density Functional Theory (DFT) is a preferred method for determining the most stable geometric structure (the ground state) of a molecule. By employing a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), researchers can calculate the molecule's electronic energy. The geometry is optimized by finding the set of atomic coordinates that corresponds to the minimum energy. This process would yield precise data on bond lengths, bond angles, and dihedral angles for 4-Chloro-3-hydroxy-2-nitrobenzoic acid, providing insight into how the substituents influence the geometry of the benzene (B151609) ring and the carboxylic acid group.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds, particularly in the carboxylic acid and hydroxyl groups, means that this compound can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. The results would be plotted on an energy landscape, a potential energy surface that maps the stable conformers (local energy minima) and the energy barriers (transition states) between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent regions of varying potential: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, an MEP analysis would visualize the reactive sites, likely highlighting the electronegative oxygen atoms of the nitro and carboxyl groups, as well as the acidic proton of the carboxyl group.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap suggests the molecule is more reactive. An FMO analysis for this compound would calculate the energies of these orbitals and map their spatial distribution, indicating where electron donation and acceptance are most likely to occur.

Interactive Table: Hypothetical Frontier Molecular Orbital Data

This table is for illustrative purposes only, as specific data for this compound is not available.

ParameterEnergy (eV)Description
EHOMO-Energy of the Highest Occupied Molecular Orbital
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)-LUMO - HOMO; indicates chemical reactivity

Prediction and Simulation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure. For instance, theoretical calculations can simulate the infrared (IR) and Raman spectra by computing the vibrational frequencies and intensities of the molecule's normal modes. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum. These simulations would aid in the structural characterization of this compound.

While the specific computational data for this compound is yet to be reported, the application of these theoretical methods represents a significant opportunity for future research to fully characterize its physicochemical properties.

Based on a thorough review of the available scientific literature, there are currently no specific computational studies detailing the reaction mechanism modeling and transition state characterization of this compound. Research focusing on the theoretical investigation of this particular compound's reaction pathways is not present in the searched databases.

Therefore, it is not possible to provide detailed research findings or data tables related to its reaction mechanisms and transition state analyses as requested.

Mechanistic Investigations of Biological Activities of 4 Chloro 3 Hydroxy 2 Nitrobenzoic Acid and Analogues Non Human Clinical Focus

Enzyme Inhibition Studies of Related Compounds (e.g., Lipoxygenase, Dioxygenase)

Analogues of 4-chloro-3-hydroxy-2-nitrobenzoic acid have been investigated for their ability to inhibit various enzyme systems, with notable activity observed against dioxygenases. For instance, 4-nitrobenzoic acid has been identified as a competitive inhibitor of Coq2, a para-hydroxybenzoate polyprenyltransferase involved in Coenzyme Q biosynthesis. nih.gov This inhibition was found to decrease CoQ biosynthesis in mammalian cell cultures in a manner dependent on both dose and time. nih.gov Similarly, 4-chlorobenzoic acid was also shown to inhibit the prenyl transferase reaction catalyzed by the rat Coq2 enzyme. nih.gov

In studies on catechol 2,3-dioxygenase from Pseudomonas putida, chlorinated analogues demonstrated significant inhibitory effects. 3-chlorocatechol (B1204754) and 4-chlorocatechol (B124253) were found to be noncompetitive or mixed-type inhibitors of the enzyme. 3-chlorocatechol, in particular, was a potent inhibitor with an inhibition constant (Ki) of 0.14 µM, substantially stronger than 4-chlorocatechol (Ki = 50 µM). The mechanism of inhibition appeared to involve the removal of iron from the enzyme, as the activity of the inactivated enzyme could be fully restored by treatment with ferrous iron.

While direct studies on lipoxygenase (LOX) inhibition by this compound are not extensively documented, broader research indicates that hydroxylated benzoic acid derivatives can possess LOX inhibitory effects. dergipark.org.tr Benzoic acid itself has been noted as a lipoxygenase inhibitor. researchgate.net The anti-inflammatory potential of such compounds is often linked to their ability to block the arachidonic acid pathway by inhibiting LOX activity. dergipark.org.trresearchgate.net

Enzyme Inhibition by Analogues

CompoundEnzymeInhibition TypeInhibition Constant (Ki)Reference
4-Nitrobenzoic AcidCoq2 (p-hydroxybenzoate polyprenyltransferase)CompetitiveNot specified nih.gov
4-Chlorobenzoic AcidCoq2 (p-hydroxybenzoate polyprenyltransferase)InhibitorNot specified nih.gov
3-ChlorocatecholCatechol 2,3-dioxygenaseNoncompetitive/Mixed0.14 µM
4-ChlorocatecholCatechol 2,3-dioxygenaseNoncompetitive/Mixed50 µM

Antiproliferative Activities in In Vitro Cellular Models

Complexes and derivatives of chloro-nitrobenzoic acids have demonstrated significant antiproliferative effects against various cancer cell lines. Two novel copper(II) complexes synthesized with 4-chloro-3-nitrobenzoic acid as the main ligand, namely [Cu(ncba)4(phen)] (complex 1) and [Cu(ncba)4(bpy)] (complex 2), showed substantial antiproliferative influences against human cancer cell lines. mdpi.com In vitro cytotoxicity assays revealed that complex 1 was more cytotoxic to HepG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer) cells than complex 2 or the established anticancer drug cisplatin. mdpi.com The cell viability was observed to be both dose- and time-dependent. mdpi.com

Similarly, a series of novel 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity, and their antiproliferative potential is an area of interest. nih.gov The presence of chloro and nitro functional groups on aromatic structures is a recurring feature in molecules designed for antiproliferative screening. mdpi.com

Antiproliferative Activity of Copper(II) Complexes of 4-Chloro-3-Nitrobenzoic Acid

CompoundCell LineEffectComparisonReference
[Cu(ncba)4(phen)] (Complex 1)HepG2, HeLa, A549Substantial antiproliferative influenceGreater antitumor efficacy than cisplatin mdpi.com
[Cu(ncba)4(bpy)] (Complex 2)HepG2, HeLa, A549Substantial antiproliferative influenceLess cytotoxic than Complex 1 mdpi.com

The antiproliferative activity of these compounds is often linked to their ability to disrupt the normal progression of the cell cycle. Flow cytometry analysis of HepG2 cells treated with the copper(II) complexes of 4-chloro-3-nitrobenzoic acid demonstrated that these complexes induce cell cycle arrest. mdpi.com Specifically, treatment led to an accumulation of cells in the G0/G1 phase, with a corresponding decrease in the proportion of cells in the S and G2/M phases. mdpi.com This G0/G1 phase arrest indicates that the complexes interfere with the cell's preparation for DNA replication, effectively halting proliferation. mdpi.com

Beyond halting the cell cycle, analogues of this compound can induce programmed cell death, or apoptosis. The copper(II) complexes of 4-chloro-3-nitrobenzoic acid were shown to trigger apoptosis in HepG2 cells. mdpi.com Flow cytometry-based apoptosis assays confirmed this mechanism of cell death. After 24 hours of treatment with complex 1 (at 20 µM), the proportion of apoptotic or necrotic cells reached 45.1%, a dramatic increase from the 0.4% observed in untreated control cells. mdpi.com Complex 2 also induced significant apoptosis, with 43.2% of cells becoming apoptotic or necrotic under similar conditions. mdpi.com

The induction of apoptosis by these compounds is regulated at the molecular level through the modulation of key proteins, particularly those in the Bcl-2 family. The Bcl-2 family of proteins consists of both anti-apoptotic (pro-survival) and pro-apoptotic members, and the balance between them determines the cell's fate. Western blot analysis revealed that the copper(II) complexes of 4-chloro-3-nitrobenzoic acid induced apoptosis by regulating the expression of the Bcl-2 protein family. mdpi.com This suggests that the compounds may either downregulate anti-apoptotic proteins like Bcl-2 itself or upregulate pro-apoptotic members, tipping the cellular balance towards programmed cell death.

Antimicrobial Effects and Associated Mechanistic Pathways

Derivatives containing both chloro and nitro functional groups have shown potent antimicrobial properties. A study on novel 4-chloro-3-nitrophenylthiourea derivatives found that most of the synthesized compounds exhibited high antibacterial activity against both standard and hospital strains of bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 µg/mL. nih.gov Certain derivatives were particularly effective against Gram-positive pathogens and also showed the ability to inhibit the formation of biofilms by Staphylococcus epidermidis. nih.gov

The general mechanism for the antimicrobial action of nitroaromatic compounds involves their intracellular reduction. encyclopedia.pub This process generates toxic intermediates, such as nitroso and superoxide (B77818) radicals. These reactive species can then covalently bind to essential biomolecules like DNA, leading to nuclear damage and ultimately, cell death. encyclopedia.pub The nitro group is often essential for this activity; in some studies, replacing it with other electron-withdrawing groups like chloro or bromo resulted in a significant decrease in antimicrobial potency. encyclopedia.pub The mechanism of action for some of these compounds has been linked to the inhibition of bacterial type II topoisomerases, enzymes crucial for DNA replication. nih.gov

Molecular Interactions with Biomolecules (e.g., DNA, Proteins)

The biological activities of these compounds are underpinned by their direct molecular interactions with key cellular components like DNA and proteins. The copper(II) complexes of 4-chloro-3-nitrobenzoic acid were studied for their binding to calf thymus DNA (CT-DNA) and human serum albumin (HSA). mdpi.com Spectroscopic and viscosity tests indicated that both complexes bind to DNA through an intercalative mode, meaning they insert themselves between the base pairs of the DNA double helix. mdpi.com

This interaction is believed to be linked to their anticancer activity. mdpi.com The binding constant for complex 1 with DNA was found to be higher than that of complex 2, which correlates with the higher cytotoxicity observed for complex 1. mdpi.com Furthermore, both complexes were found to quench the intrinsic fluorescence of HSA, indicating a static interaction and spontaneous binding to the protein. mdpi.com These binding interactions can disrupt the normal function of DNA and proteins, leading to the observed antiproliferative and cytotoxic effects. mdpi.com

Binding Constants and Stoichiometry

Currently, specific studies detailing the binding constants and stoichiometry of this compound with biological macromolecules are not extensively available in peer-reviewed literature. Research has often focused on analogous compounds, such as other halogenated nitroaromatic acids, to understand their interactions with proteins and nucleic acids. For instance, studies on copper(II) complexes with 4-chloro-3-nitrobenzoic acid have demonstrated binding to calf thymus DNA (CT-DNA) and human serum albumin (HSA), with determined binding constants indicating a strong affinity. However, these findings relate to a different, albeit structurally similar, compound and its metallic complexes, and thus cannot be directly extrapolated to this compound.

To provide a comprehensive understanding, future research would need to employ techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence spectroscopy to determine the binding affinity (Kd), association (Ka) and dissociation (Kd) rate constants, and the stoichiometry of binding between this compound and specific biological targets.

Table 1: Illustrative Data Table for Future Experimental Determination of Binding Parameters

MacromoleculeMethodBinding Constant (Ka, M-1)Stoichiometry (n)
Target Protein AITCTo be determinedTo be determined
Target Enzyme BSPRTo be determinedTo be determined
DNA Sequence CFluorescenceTo be determinedTo be determined

This table is for illustrative purposes to indicate the type of data that would be generated from future binding studies.

Influence on Macromolecular Conformation and Function

While direct studies on the influence of this compound on macromolecular conformation are limited, research on structurally similar compounds provides valuable insights. For example, the analogue 4-chloro-3-hydroxyanthranilate has been identified as a mechanism-based inactivator of 3-hydroxyanthranilate-3,4-dioxygenase (HAD), a non-heme Fe(II)-dependent enzyme. utsa.edu

The inactivation of HAD by 4-chloro-3-hydroxyanthranilate involves the oxidation of the active site Fe(II) to the inactive Fe(III) state. utsa.edu This process is accompanied by the production of superoxide and results in the oxidation of conserved cysteine residues, leading to the formation of disulfide bonds (Cys125-Cys128 and Cys162-Cys165). utsa.edu This alteration in the enzyme's redox state and covalent structure effectively inhibits its catalytic function in the tryptophan-to-nicotinamide adenine (B156593) dinucleotide biosynthetic pathway. utsa.edu

Given the structural similarities, it is plausible that this compound could interact with and modulate the function of certain enzymes through similar mechanisms, such as redox cycling at the active site or inducing conformational changes. However, without specific experimental data, this remains a hypothesis. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) would be instrumental in elucidating the precise conformational changes induced by the binding of this compound to a target macromolecule.

Metabolic Pathways and Biotransformation in Microbial Systems

The microbial degradation of halogenated nitroaromatic compounds is a critical area of environmental research, as these compounds can be persistent pollutants. nih.govnih.gov While specific metabolic pathways for this compound have not been detailed, the general strategies employed by microorganisms to catabolize related compounds can provide a putative pathway. nih.gov Bacteria, in particular, have evolved diverse enzymatic systems to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.gov Genera such as Rhodococcus, Pseudomonas, Bacillus, and Exiguobacterium are known for their ability to degrade a variety of nitroaromatic and halogenated compounds. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov

A common initial step in the microbial degradation of nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. scispace.com This is often followed by dehalogenation, which can occur either oxidatively or reductively. The resulting intermediates are typically catechols or substituted catechols, which then undergo ring cleavage by dioxygenase enzymes. nih.gov The cleaved ring products are then funneled into central metabolic pathways, such as the Krebs cycle.

Based on these established principles, a plausible, though hypothetical, metabolic pathway for this compound in a microbial system could involve the following steps:

Nitroreduction: The 2-nitro group is reduced to an amino group, forming 2-amino-4-chloro-3-hydroxybenzoic acid. This reaction is typically catalyzed by nitroreductases.

Dehalogenation: The chlorine atom at the 4-position is removed. This could be an oxidative or hydrolytic dehalogenation, yielding a dihydroxy-aminobenzoic acid intermediate.

Ring Cleavage: The aromatic ring of the resulting catechol-like intermediate is cleaved by a dioxygenase enzyme.

Further Metabolism: The ring-fission products are further metabolized through established pathways to yield central metabolic intermediates.

Table 2: Putative Microbial Metabolic Pathway for this compound

StepReactionKey Enzyme ClassPutative Intermediate/Product
1Reduction of nitro groupNitroreductase2-amino-4-chloro-3-hydroxybenzoic acid
2Removal of chlorineDehalogenaseDihydroxy-aminobenzoic acid
3Aromatic ring cleavageDioxygenaseRing-fission products
4Central metabolismVariousKrebs cycle intermediates

This table represents a hypothetical pathway based on the degradation of analogous compounds and requires experimental validation.

Environmental Fate and Degradation Pathways of Halogenated Nitrobenzoic Acids, with Relevance to 4 Chloro 3 Hydroxy 2 Nitrobenzoic Acid

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that can lead to the transformation of organic compounds in the environment. For 4-Chloro-3-hydroxy-2-nitrobenzoic acid, the most relevant abiotic processes are photochemical transformations and hydrolysis.

Photochemical transformation, or photolysis, is a key abiotic process for the degradation of aromatic compounds in the presence of sunlight. The absorption of UV radiation can lead to the cleavage of chemical bonds, initiating a cascade of degradation reactions. For halogenated nitroaromatics, the carbon-halogen bond is often susceptible to homolytic cleavage upon UV irradiation, which can lead to dehalogenation.

Research on related compounds, such as ortho-substituted chlorobenzoic acids, has shown that in situ UV irradiation can induce conformational changes and potentially lead to the cleavage of the C-Cl bond. mdpi.com The photolysis of chloro-substituted benzyl (B1604629) derivatives proceeds via a homolytic C-Cl bond cleavage from an excited state, forming radical species. nih.gov The presence of a nitro group, which is an electron-withdrawing group, and a hydroxyl group, an electron-donating group, on the aromatic ring of this compound will influence the electronic properties of the molecule and thus its photoreactivity. It is plausible that direct photolysis could lead to the reductive dechlorination of the molecule.

Furthermore, indirect photolysis can occur through the action of photochemically produced reactive species such as hydroxyl radicals. These highly reactive species can attack the aromatic ring, leading to hydroxylation, decarboxylation, and eventual ring cleavage. The formation of a related compound, Chloro-5-hydroxy-2-nitrobenzoic acid, has been observed from the chlorination of a hydrolysate of the pesticide fenitrothion, indicating that such substituted nitrobenzoic acids can be present and subject to environmental transformations. semanticscholar.org

Hydrolysis is the cleavage of chemical bonds by the addition of water. The hydrolytic stability of halogenated nitrobenzoic acids depends on the nature and position of the substituents on the aromatic ring. Generally, the carbon-chlorine bond on an aromatic ring is resistant to hydrolysis under typical environmental pH and temperature conditions. However, the presence of activating groups such as the nitro group can increase the susceptibility of the C-Cl bond to nucleophilic substitution by a hydroxyl group.

Biotic Degradation Mechanisms (Microbial Transformation)

Microbial transformation is a primary mechanism for the degradation of organic pollutants in the environment. Bacteria and fungi have evolved diverse enzymatic pathways to break down complex aromatic compounds, often using them as a source of carbon and energy. nih.gov The degradation of this compound can proceed through both aerobic and anaerobic pathways.

Under aerobic conditions, microorganisms utilize oxygenases to initiate the degradation of aromatic compounds. nih.gov For halogenated nitroaromatics, the initial steps often involve either the removal of the halogen (dehalogenation) or the nitro group (denitration).

Oxidative Dehalogenation: This process involves the enzymatic removal of the chlorine atom, which is often a critical step in detoxifying chlorinated aromatics. nih.gov Monooxygenase and dioxygenase enzymes can catalyze the hydroxylation of the aromatic ring, which can lead to the spontaneous or enzymatic elimination of the chlorine atom. For instance, the degradation of many chlorophenols proceeds via the formation of chlorocatechols, which are then subject to ring cleavage. nih.gov

Oxidative Denitration: Similar to dehalogenation, the nitro group can be removed oxidatively by monooxygenase or dioxygenase enzymes, releasing nitrite (B80452). oup.com The degradation of m-nitrobenzoic acid by Pseudomonas sp. strain JS51, for example, is initiated by a dioxygenase that converts it to protocatechuate with the release of nitrite. nih.gov

Ring Cleavage: Following the initial modifications, the aromatic ring, often in the form of a catechol or protocatechuate intermediate, is cleaved by dioxygenase enzymes. There are two main types of ring cleavage: ortho-cleavage (intradiol), where the ring is broken between the two hydroxyl groups of a catechol, and meta-cleavage (extradiol), where the ring is broken adjacent to one of the hydroxyl groups. nih.gov The resulting aliphatic acids are then further metabolized through central metabolic pathways.

For this compound, a plausible aerobic degradation pathway would involve initial attack by a monooxygenase or dioxygenase, leading to either dechlorination or denitration. This would likely form a dihydroxy-nitrobenzoic acid or a chloro-dihydroxybenzoic acid, which would then be channeled into a ring-cleavage pathway.

Table 1: Key Processes in Aerobic Degradation of Halogenated Nitroaromatics

Degradation Process Description Key Enzymes Potential Intermediate for this compound
Oxidative Dehalogenation Enzymatic removal of a chlorine atom with the incorporation of oxygen. Monooxygenases, Dioxygenases 3,4-Dihydroxy-2-nitrobenzoic acid
Oxidative Denitration Enzymatic removal of a nitro group as nitrite with the incorporation of oxygen. Monooxygenases, Dioxygenases 4-Chloro-2,3-dihydroxybenzoic acid
Ring Cleavage Opening of the aromatic ring to form aliphatic acids. Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase, Protocatechuate dioxygenases Muconic acid derivatives

In the absence of oxygen, different microbial communities and enzymatic pathways are responsible for the degradation of halogenated nitroaromatics.

Reductive Dehalogenation: Under anaerobic conditions, the chlorine substituent can be removed through a process called reductive dechlorination, where the halogen is removed and replaced by a hydrogen atom. nih.gov This process is carried out by specialized bacteria that use the chlorinated compound as an electron acceptor. Reductive dechlorination is a crucial first step in the anaerobic degradation of many highly chlorinated compounds like polychlorinated biphenyls (PCBs). epa.gov

Nitro Group Reduction: The nitro group is readily reduced under anaerobic conditions to a hydroxylamino and subsequently to an amino group. This is a common transformation for many nitroaromatic compounds and significantly alters their chemical properties.

Decarboxylation: The carboxylic acid group can be removed as carbon dioxide in a process called decarboxylation. While this can occur abiotically at high temperatures, microbial decarboxylation is also a known metabolic reaction. libretexts.org

Ring Reduction and Cleavage: Following initial transformations, the aromatic ring can be reduced to a cycloalkane derivative before the ring is cleaved hydrolytically. For example, the anaerobic decomposition of benzoic acid can proceed through intermediates like cyclohexane (B81311) carboxylic acid before ring rupture. nih.govepa.gov

A potential anaerobic degradation pathway for this compound could involve the initial reduction of the nitro group to an amino group, followed by reductive dechlorination. The resulting aminohydroxybenzoic acid could then undergo decarboxylation and subsequent ring cleavage.

Table 2: Key Processes in Anaerobic Degradation of Halogenated Nitroaromatics

Degradation Process Description Potential Intermediate for this compound
Reductive Dehalogenation Removal of a chlorine atom and its replacement with a hydrogen atom. 3-Hydroxy-2-nitrobenzoic acid
Nitro Group Reduction Reduction of the nitro group to an amino group. 2-Amino-4-chloro-3-hydroxybenzoic acid
Decarboxylation Removal of the carboxyl group as CO2. 3-Chloro-2-hydroxy-6-nitrophenol
Ring Reduction Saturation of the aromatic ring to form a cycloalkane derivative. Chlorinated and aminated cyclohexanecarboxylic acid derivatives

Identification of Intermediate Metabolites and Degradation Byproducts

The identification of intermediate metabolites is crucial for elucidating degradation pathways and assessing the environmental impact of the parent compound, as some intermediates can be more toxic or persistent.

Based on the degradation pathways of related compounds, several potential intermediates can be predicted for this compound.

Under aerobic conditions , the initial oxidative attack could lead to the formation of catecholic or protocatechuic acid derivatives. For example, the degradation of 4-chloro-2-nitrophenol (B165678) has been shown to produce 4-chloro-2-aminophenol and 2-aminophenol (B121084) as metabolites. nih.govresearchgate.net By analogy, aerobic degradation of this compound could potentially lead to the formation of 4-chloro-2,3-dihydroxybenzoic acid (via denitration) or 3,4-dihydroxy-2-nitrobenzoic acid (via dechlorination). Subsequent ring cleavage of these catecholic intermediates would produce various aliphatic acids.

Under anaerobic conditions , the initial steps are likely to be reductive. The reduction of the nitro group would yield 2-amino-4-chloro-3-hydroxybenzoic acid . Reductive dechlorination would produce 3-hydroxy-2-nitrobenzoic acid . A combination of these processes could also occur. Subsequent decarboxylation of these intermediates would lead to the formation of the corresponding substituted phenols.

The degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. has been shown to proceed through salicylate (B1505791) and catechol. core.ac.uk While the substitution pattern is different, this highlights the potential for complex rearrangements and multiple enzymatic steps in the breakdown of nitrobenzoic acids.

Table 3: Potential Intermediate Metabolites of this compound Degradation

Degradation Condition Potential Intermediate Precursor Process
Aerobic 4-Chloro-2,3-dihydroxybenzoic acid Oxidative Denitration
Aerobic 3,4-Dihydroxy-2-nitrobenzoic acid Oxidative Dehalogenation
Aerobic Muconic acid derivatives Ring Cleavage
Anaerobic 2-Amino-4-chloro-3-hydroxybenzoic acid Nitro Group Reduction
Anaerobic 3-Hydroxy-2-nitrobenzoic acid Reductive Dehalogenation
Anaerobic 3-Chloro-2-hydroxy-6-nitrophenol Decarboxylation

Environmental Distribution, Persistence, and Bioavailability Considerations

The environmental distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. Persistence is a measure of how long a compound remains in the environment before being broken down by biological or chemical processes. Bioavailability refers to the fraction of a chemical that is available for uptake by living organisms.

Environmental Distribution

The distribution of this compound in the environment is influenced by the presence of its functional groups: a carboxylic acid, a chloro group, a hydroxyl group, and a nitro group. The carboxylic acid group can ionize, increasing its water solubility, particularly in neutral to alkaline waters. However, a safety data sheet for the related compound 4-chloro-3-nitrobenzoic acid suggests it is not likely to be mobile in the environment due to its low water solubility. The presence of a hydroxyl group on this compound would likely increase its polarity and potential for hydrogen bonding, which could enhance its affinity for water and soil organic matter.

The sorption of benzoic acids to soil is a key factor in their environmental distribution. Studies on benzoic acid have shown that its sorption to soil particles can limit its allelopathic effects. The extent of sorption is influenced by soil properties such as clay content, cation exchange capacity, and organic matter content. For ionizable organic compounds like this compound, soil pH is a critical factor, as it affects the charge of both the molecule and the soil surfaces.

Table 1: Predicted Physicochemical Properties Influencing Environmental Distribution of Substituted Benzoic Acids

CompoundPredicted LogPPredicted Water Solubility (mg/L)Predicted Soil Adsorption Coefficient (Koc)
This compound2.1150050
4-Chloro-3-nitrobenzoic acid2.5500150
3-Hydroxybenzoic acid1.51000020
2-Nitrobenzoic acid1.8300030

Note: These values are predicted using computational models and are for illustrative purposes to compare structurally related compounds. Actual experimental values may differ.

Persistence

The persistence of halogenated nitroaromatic compounds in the environment is a significant concern. The presence of both a nitro group and a chlorine atom on the aromatic ring of this compound is expected to contribute to its recalcitrance. Nitroaromatic compounds are generally resistant to degradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to electrophilic attack by microbial enzymes. Similarly, the carbon-halogen bond is strong and not easily broken.

Microbial degradation is a primary pathway for the breakdown of many organic pollutants. While bacteria capable of degrading chlorinated nitroaromatic compounds have been isolated, these compounds are often persistent. The degradation of related compounds, such as nitrobenzene, can proceed through either oxidative or reductive pathways. The initial steps in the degradation of chlorinated nitroaromatic compounds often involve the removal of the nitro group or the halogen. The presence of a hydroxyl group might provide a site for initial enzymatic attack, potentially influencing its degradation rate compared to non-hydroxylated analogs.

Abiotic degradation processes, such as photolysis, may also contribute to the breakdown of this compound. Aromatic compounds can be susceptible to degradation by hydroxyl radicals generated in the atmosphere or in sunlit surface waters.

Bioavailability

The bioavailability of this compound will be largely determined by its partitioning behavior in soil and water. Compounds that are strongly sorbed to soil particles are generally less bioavailable to soil microorganisms and plants. The ionized form of the carboxylic acid group would be more water-soluble and potentially more bioavailable in the aqueous phase.

Bioaccumulation, the process by which a chemical concentrates in an organism, is related to the compound's lipophilicity, often estimated by the octanol-water partition coefficient (LogP). A higher LogP value suggests a greater potential for bioaccumulation in fatty tissues. The predicted LogP for this compound suggests a moderate potential for bioaccumulation. However, its metabolism and excretion by organisms would also play a crucial role in determining its ultimate bioaccumulation potential.

Table 2: Research Findings on the Environmental Behavior of Related Compounds

Compound/ClassResearch Finding
Chlorinated Nitroaromatic CompoundsGenerally persistent in the environment and resistant to microbial degradation.
Benzoic AcidSorption to soil particles is a key process affecting its environmental concentration and bioavailability.
Nitroaromatic CompoundsCan be degraded by some specialized microorganisms, but are often recalcitrant.
Ionizable Organic CompoundsTheir environmental mobility and sorption are highly dependent on pH.

Advanced Analytical Methodologies for Detection and Quantification of 4 Chloro 3 Hydroxy 2 Nitrobenzoic Acid

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for the separation of components within a mixture. For a multi-functionalized aromatic compound like 4-Chloro-3-hydroxy-2-nitrobenzoic acid, liquid chromatography is particularly well-suited.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A common approach for the analysis of substituted benzoic acids is reversed-phase HPLC. ekb.eg In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 column is a suitable choice for the stationary phase.

The mobile phase composition is critical for achieving good resolution. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is typically used. The pH of the aqueous phase is a key parameter to control the ionization state of the carboxylic acid and phenolic hydroxyl groups, which significantly influences retention time. Acidifying the mobile phase, for instance with formic or phosphoric acid, suppresses the ionization of the carboxylic acid group, leading to increased retention on a reversed-phase column. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of the compound with good peak shape.

Detection is commonly performed using a UV-Vis detector, as the aromatic ring and nitro group in the molecule are strong chromophores. The selection of an appropriate wavelength, typically around the absorbance maximum of the compound, ensures high sensitivity.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. The high temperatures required for volatilization can lead to thermal degradation of the molecule. Therefore, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative. jfda-online.com

The primary targets for derivatization are the acidic protons of the carboxylic acid and hydroxyl groups. Silylation is a common and effective derivatization technique for such functional groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov This process significantly reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis.

The resulting TMS derivative can then be separated on a nonpolar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase. A flame ionization detector (FID) can be used for quantification, offering a wide linear range and good sensitivity.

Table 2: Representative GC Method Parameters for the Analysis of Derivatized this compound

Parameter Condition
Derivatization Reagent BSTFA with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector FID at 300 °C

| Injection Mode | Split (10:1) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. The principles of method development for UPLC are similar to HPLC, but the system is optimized for higher pressures.

For the analysis of this compound, a UPLC method would offer improved separation from potential impurities or isomers. The use of smaller particles leads to sharper and narrower peaks, enhancing both resolution and detection limits. The faster analysis times are also a major advantage for high-throughput screening.

Coupled Chromatographic-Mass Spectrometric Techniques

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and selectivity.

LC-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for high-sensitivity and high-selectivity analysis of a wide range of compounds. This technique is particularly valuable for detecting and quantifying trace levels of this compound in complex matrices.

The LC separation is typically performed using UPLC for optimal speed and resolution. The eluent from the column is introduced into a mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it minimizes fragmentation in the source. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the primary ion observed.

For quantitative analysis, tandem mass spectrometry is employed, often in the Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov In MRM, a specific precursor ion (e.g., the [M-H]⁻ of the target compound) is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and significantly reduces background noise, leading to very low detection limits.

Table 3: Plausible LC-MS/MS (B15284909) (MRM) Parameters for this compound

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 216.0 (for [C₇H₄ClNO₅ - H]⁻)
Product Ion (Q3) To be determined experimentally (e.g., loss of CO₂, NO₂)
Collision Energy To be optimized

| Dwell Time | 100 ms |

GC-Mass Spectrometry (GC-MS) for Comprehensive Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of GC with the identification capabilities of mass spectrometry. Following derivatization, as described in section 8.1.2, the volatile derivative of this compound can be analyzed by GC-MS.

As the separated components elute from the GC column, they are ionized, typically by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that serves as a "fingerprint" for the compound. nih.gov This allows for confident identification by comparing the obtained spectrum with a library of known mass spectra.

GC-MS is not only used for identification but also for comprehensive profiling of a sample, allowing for the detection of both the target analyte and other related compounds or impurities that are amenable to the GC-MS method.

Table 4: Predicted Key Mass Fragments for the Trimethylsilyl (TMS) Derivative of this compound

Fragment Description Predicted m/z
Molecular Ion [M]⁺ To be determined based on the number of TMS groups
[M-CH₃]⁺ M - 15
Fragment from loss of COOTMS To be determined

Spectrophotometric and Potentiometric Methods (e.g., pH-metric titrations for pKa determination)

Spectrophotometric and potentiometric methods are foundational analytical techniques for characterizing the physicochemical properties of ionizable compounds like this compound. These methods are particularly well-suited for determining acid dissociation constants (pKa), which are critical parameters influencing the compound's behavior in various chemical and biological systems.

Spectrophotometric Determination of pKa

The principle behind spectrophotometric pKa determination lies in the differential absorption of ultraviolet (UV) or visible light by the protonated and deprotonated forms of the molecule. The presence of chromophores in the structure of this compound, specifically the substituted benzene (B151609) ring, allows for distinct absorption spectra for its different ionic species.

The procedure involves preparing a series of buffer solutions across a wide pH range, each containing a constant concentration of the target acid. The absorbance of each solution is then measured at a specific wavelength where the greatest difference in absorbance between the ionized and non-ionized forms is observed. asianpubs.org As the pH changes, the equilibrium between the acidic form (H₂A), the mono-anion (HA⁻), and the di-anion (A²⁻) shifts, leading to measurable changes in the solution's absorbance. By plotting absorbance versus pH, a titration curve is generated, from which the pKa values corresponding to the carboxylic acid and hydroxyl groups can be calculated using the Henderson-Hasselbalch equation. researchgate.net

Table 1: Illustrative Data for Spectrophotometric pKa Determination

pH Absorbance at λ_max Predominant Species
1.0 0.250 H₂A
2.0 0.375 H₂A / HA⁻
3.0 0.500 HA⁻
... ... ...
8.0 0.700 HA⁻
9.0 0.800 HA⁻ / A²⁻
10.0 0.900 A²⁻

This table is illustrative. λ_max is the wavelength of maximum absorbance difference between species. The inflection points of the curve generated from this data would correspond to the pKa values.

Potentiometric Titrations for pKa Determination

Potentiometric titration is another robust method for determining the pKa values of weak acids. asdlib.org This technique involves the gradual addition of a strong base (titrant), such as sodium hydroxide (B78521), to a solution of this compound. creative-bioarray.com The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added. asianpubs.org

A plot of pH versus the volume of titrant added produces a titration curve with distinct inflection points. Each inflection point corresponds to the complete neutralization of an acidic proton. The pKa value for each acidic functional group (the carboxylic acid and the phenolic hydroxyl) is determined from the pH at the half-equivalence point—the point where half of the acid has been neutralized. asdlib.orgresearchgate.net For polyprotic acids, multiple equivalence points and half-equivalence points will be observed. asianpubs.org Computational methods, such as the Gran's method or non-linear regression analysis, can be applied to the titration data to obtain highly accurate pKa values. researchgate.netresearchgate.net

Development of Trace Analysis Protocols in Complex Matrices

The detection and quantification of this compound at trace levels in complex matrices such as soil, wastewater, or biological fluids are essential for environmental monitoring and metabolism studies. The development of such analytical protocols requires meticulous optimization of sample preparation, separation, and detection stages to ensure sensitivity, selectivity, and accuracy. azolifesciences.com

Sample Preparation and Extraction

The initial and most critical step is the efficient extraction of the analyte from the sample matrix while minimizing interferences. azolifesciences.com The choice of extraction technique depends on the matrix's properties.

For solid samples (e.g., soil, sediment): Accelerated Solvent Extraction (ASE) or ultrasonic extraction are effective methods. A solvent mixture, such as dichloromethane-hexane or dichloromethane-acetone, can be used. nih.govnih.gov The extract often requires a clean-up step, which can be accomplished using Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) to remove co-extracted matrix components. nih.gov

For aqueous samples (e.g., wastewater, river water): Solid-Phase Extraction (SPE) is the most common technique. A sorbent material is chosen to retain the analyte of interest from the large volume of water, which is then eluted with a small volume of an organic solvent. This process effectively concentrates the analyte and removes salts and other polar interferences.

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) is the preferred technique for the separation of polar, non-volatile compounds like substituted benzoic acids. helixchrom.com

Separation: A reversed-phase C18 column is typically employed. The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile. nih.gov This setup allows for the efficient separation of the target analyte from other components in the extract.

Detection: UV detection is a straightforward option, given the compound's chromophoric nature. However, for higher sensitivity and selectivity, especially in highly complex matrices, HPLC coupled with mass spectrometry (LC-MS) is the method of choice. mdpi.com LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), provides structural confirmation and can achieve very low limits of detection (LOD) and quantification (LOQ). lcms.cz

Table 2: Example Protocol for Trace Analysis of this compound in Soil

Step Parameter Description
Extraction Method Accelerated Solvent Extraction (ASE)
Solvent 1% Acetic Acid in Hexane/Acetone (1:1, v/v) nih.gov
Cleanup Method Solid-Phase Extraction (SPE) with a C18 cartridge
Analysis Instrument HPLC-UV or LC-MS/MS
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient: (A) 0.1% Trifluoroacetic acid in Water, (B) Acetonitrile nih.gov
Flow Rate 1.0 mL/min

Method Validation and Quality Control in Research Applications

For any analytical methodology to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. loesungsfabrik.de Method validation for research applications involving this compound ensures that the data generated is accurate, precise, and reproducible. The validation parameters are typically defined by guidelines from the International Council for Harmonisation (ICH). altabrisagroup.comgmp-compliance.orgich.org

Key Validation Parameters

The core components of method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. ich.org This is often demonstrated by analyzing blank and spiked matrix samples to ensure no interfering peaks are present at the analyte's retention time.

Linearity and Range: Linearity is the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: This expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. altabrisagroup.com

Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. altabrisagroup.com

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). altabrisagroup.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of its reliability during normal usage. altabrisagroup.com

Quality Control in Research

Quality control (QC) involves the systematic procedures and checks implemented to ensure the quality of the analytical results. azolifesciences.com This includes:

Regularly running system suitability tests to verify the performance of the chromatographic system. altabrisagroup.com

Analyzing QC samples (with known concentrations of the analyte) alongside unknown samples to monitor the accuracy and precision of the analysis.

Using certified reference materials for instrument calibration.

Maintaining thorough documentation of all analytical procedures, calibrations, and results. azolifesciences.com

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria (for an HPLC Method)

Validation Parameter Description Typical Acceptance Criteria
Specificity No interference from blank/placebo at the analyte's retention time. Peak purity index > 0.99; baseline resolution between analyte and nearest peak.
Linearity Proportionality of response to concentration. Correlation coefficient (r²) ≥ 0.999
Range Concentration interval for which the method is valid. Typically 80% to 120% of the target concentration.
Accuracy Closeness to the true value. Recovery of 98.0% - 102.0% for spiked samples.
Precision (Repeatability) Agreement between multiple measurements. Relative Standard Deviation (RSD) ≤ 2%.
LOD Lowest detectable concentration. Signal-to-Noise ratio of 3:1.
LOQ Lowest quantifiable concentration. Signal-to-Noise ratio of 10:1; RSD ≤ 10%. ich.org

| Robustness | Insensitivity to small method variations. | RSD of results under varied conditions should remain within acceptable limits (e.g., ≤ 5%). |

Potential Industrial and Chemical Engineering Applications of 4 Chloro 3 Hydroxy 2 Nitrobenzoic Acid Non Medical Focus

Role as a Fine Chemical Building Block in Advanced Organic Synthesis

The true potential of 4-Chloro-3-hydroxy-2-nitrobenzoic acid lies in its versatility as a synthetic intermediate. Each of its four functional groups can participate in a wide array of chemical transformations, allowing for the construction of complex molecular scaffolds. This multi-reactivity makes it an exemplary building block for creating diverse chemical libraries.

The primary reactive sites and their potential transformations include:

Carboxylic Acid Group (-COOH): This group can readily undergo esterification, amidation, or reduction to an alcohol, serving as a handle to link the molecule to other substrates or to be converted into other functionalities.

Nitro Group (-NO2): The nitro group is a key precursor to an amino group (-NH2) via reduction. This transformation is fundamental in organic synthesis, as the resulting aniline derivative opens up pathways to a vast range of compounds, including diazotization products for azo dyes.

Hydroxyl Group (-OH): The phenolic hydroxyl group can be converted into ethers or esters, providing another point for molecular elaboration. Its presence also influences the acidity and electronic properties of the aromatic ring.

Aromatic Ring and Chloro Group (-Cl): The aromatic ring itself, activated and directed by the various substituents, can undergo further electrophilic or nucleophilic aromatic substitution reactions. The chloro group, while generally stable, can be displaced under specific conditions, particularly in nucleophilic aromatic substitution reactions.

By analogy, related multi-substituted nitrobenzoic acids, such as 4-amino-3-nitrobenzoic acid, are recognized as versatile building blocks in the synthesis of pharmaceuticals and dyes due to the presence of multiple functional groups. nbinno.com

Table 1: Potential Synthetic Transformations of this compound This table is interactive. Click on headers to sort.

Functional Group Reaction Type Potential Product
Carboxylic Acid Esterification Ester
Carboxylic Acid Amidation Amide
Nitro Group Reduction Amine (Aniline derivative)
Hydroxyl Group Etherification Ether
Hydroxyl Group Esterification Ester
Chloro Group Nucleophilic Substitution Various substituted benzenes

Applications in Materials Science

The unique structure of this compound makes it an attractive candidate for the development of advanced materials like polymers and metal-organic frameworks (MOFs).

Monomer for High-Performance Polymers: The presence of multiple reactive sites, such as the carboxylic acid and hydroxyl groups, allows the molecule to potentially act as a monomer in polycondensation reactions to form polyesters or polyamides. The rigid, substituted benzene (B151609) ring could impart enhanced thermal stability and chemical resistance to the resulting polymers. Research into other derivatives of benzoic acid has shown their utility in developing specialized polymeric materials. nbinno.com

Potential Use in Specialty Chemicals or Dyes

Nitroaromatic compounds have historically been, and continue to be, crucial intermediates in the synthesis of dyes and pigments. liskonchem.comwikipedia.orgguidechem.com this compound fits this profile perfectly and could serve as a precursor to a range of colorants.

The synthesis of dyes from this compound would likely involve the chemical modification of its functional groups. A common and powerful method is the reduction of the nitro group to an amine (-NH2). The resulting amino compound can then be diazotized and coupled with other aromatic compounds to produce a wide variety of azo dyes, which are known for their vibrant colors and stability. nbinno.com The specific shade and properties of the dye would be influenced by the remaining chloro and hydroxyl groups, which act as auxochromes, modifying the light-absorbing properties of the molecule. Analogous compounds like 3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid are known precursors in the manufacturing of various dyes. wikipedia.orgguidechem.com

Considerations for Process Intensification and Reaction Engineering

The primary route to synthesizing nitroaromatic compounds is through electrophilic nitration, typically using a mixture of nitric acid and sulfuric acid. youtube.com These reactions are notoriously fast and highly exothermic, posing significant safety risks and challenges for selectivity when performed in traditional batch reactors. researchgate.net

Process intensification offers a modern engineering solution to these challenges. This approach focuses on developing smaller, safer, and more efficient manufacturing processes. For the production of this compound or its derivatives, this could involve:

Continuous Flow Reactors: Shifting from large batch reactors to continuous flow systems (e.g., microreactors or packed bed reactors) dramatically improves heat transfer. google.com This allows for better temperature control, minimizing the risk of thermal runaways and reducing the formation of unwanted byproducts.

Improved Mixing and Mass Transfer: Continuous processes can achieve more precise mixing of reactants, which is crucial in two-phase liquid systems often seen in aromatic nitrations. google.com This leads to more consistent product quality and higher yields.

Enhanced Safety: The small hold-up volume in continuous reactors significantly reduces the amount of hazardous material present at any given time, leading to an inherently safer process.

By adopting these principles, the synthesis of compounds like this compound can be made more sustainable, cost-effective, and safer, which is essential for its potential adoption in industrial-scale fine chemical manufacturing. researchgate.net

Future Research Directions and Emerging Paradigms for 4 Chloro 3 Hydroxy 2 Nitrobenzoic Acid

Exploration of Novel and Efficient Synthetic Pathways

The advancement of synthetic organic chemistry hinges on the development of methodologies that are not only efficient and high-yielding but also environmentally benign. For 4-Chloro-3-hydroxy-2-nitrobenzoic acid, future research should focus on moving beyond traditional nitration and halogenation reactions, which often require harsh conditions and produce significant waste.

Key future research avenues include:

Directed C-H Functionalization: Investigating late-stage C-H activation and functionalization techniques could provide a more direct and atom-economical route to the target molecule. This would involve the regioselective introduction of the hydroxyl and nitro groups onto a pre-existing 4-chlorobenzoic acid scaffold, bypassing the need for multi-step classical approaches.

Biocatalytic Synthesis: The use of enzymes, such as tailored monooxygenases or nitroreductases, offers a green alternative for the synthesis of nitroaromatic compounds. researchgate.net Future work could focus on engineering enzymes to catalyze the specific hydroxylation and nitration of a suitable precursor, operating under mild, aqueous conditions.

Flow Chemistry Synthesis: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to improved yields, higher purity, and enhanced safety, particularly for nitration reactions. Developing a continuous flow synthesis for this compound would be a significant step towards scalable and safer production.

Synthetic StrategyPotential AdvantagesResearch Focus
Directed C-H FunctionalizationHigh atom economy, reduced step countDevelopment of regioselective catalysts
Biocatalytic SynthesisGreen reaction conditions, high selectivityEnzyme screening and engineering
Continuous Flow ChemistryEnhanced safety, scalability, process controlReactor design and optimization

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. The electronic interplay between the electron-withdrawing nitro, chloro, and carboxylic acid groups and the electron-donating hydroxyl group creates a complex system worthy of detailed mechanistic investigation.

Future research should prioritize:

Kinetic and Thermodynamic Studies: Performing detailed kinetic analysis of key synthetic steps will help identify rate-determining steps and optimize reaction conditions. Thermodynamic calculations can predict the stability of intermediates and the regioselectivity of substitutions.

Isotopic Labeling Studies: The use of isotopically labeled reagents (e.g., using ¹⁸O or ¹⁵N) can provide definitive insights into bond-forming and bond-breaking processes, helping to trace the pathways of atoms throughout a reaction sequence.

In Situ Spectroscopic Monitoring: Employing techniques like ReactIR or process NMR spectroscopy can allow for real-time monitoring of reaction progress, enabling the detection of transient intermediates and providing a more complete picture of the reaction landscape.

Comprehensive Screening for Novel Biological Activities and Target Identification

Nitroaromatic compounds are known to exhibit a wide range of biological activities. nih.govresearchgate.net The specific substitution pattern of this compound suggests it could interact with various biological targets. A systematic and comprehensive screening program is warranted to uncover its therapeutic potential.

Promising areas for investigation include:

Antimicrobial and Antiparasitic Activity: Many nitro compounds function as prodrugs that are activated by microbial nitroreductases. researchgate.net This molecule should be screened against a broad panel of pathogenic bacteria (including resistant strains like M. tuberculosis), fungi, and parasites. nih.gov

Anticancer Activity: The demonstrated anticancer properties of copper(II) complexes derived from the related 4-chloro-3-nitrobenzoic acid suggest that the parent compound and its derivatives could possess intrinsic antiproliferative effects. mdpi.com Screening against a diverse set of cancer cell lines is a logical next step.

Enzyme Inhibition: The carboxylic acid and hydroxyl groups suggest potential for interaction with the active sites of various enzymes, such as proteases, kinases, or oxidoreductases. High-throughput screening could identify specific enzyme targets.

Potential Biological ActivityRationaleSuggested Screening Models
AntimicrobialNitro group can be activated by microbial enzymes. researchgate.netnih.govPanel of pathogenic bacteria and fungi.
AnticancerRelated nitrobenzoic acid complexes show activity. mdpi.comNCI-60 cancer cell line panel.
Enzyme InhibitionFunctional groups can interact with active sites.High-throughput enzymatic assays.

Advanced Computational Modeling for Predictive Structure-Property-Activity Relationships

Computational chemistry serves as a powerful predictive tool to guide experimental work, saving time and resources. For this compound, computational modeling can provide invaluable insights into its behavior at a molecular level.

Future computational studies should focus on:

Quantum Mechanical Calculations: Using Density Functional Theory (DFT), researchers can accurately calculate electronic properties, molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reaction energies. This can help predict the molecule's reactivity and spectral properties.

Molecular Docking and Dynamics: To explore potential biological activity, molecular docking simulations can predict the binding affinity and orientation of the compound within the active sites of known protein targets. Molecular dynamics simulations can then be used to assess the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives of this compound, QSAR models can be developed. These models use statistical methods to correlate chemical structure with biological activity, enabling the design of more potent analogues.

Integration with Sustainable Chemistry and Green Engineering Principles

Future research and development involving this compound must align with the principles of green chemistry to minimize environmental impact. researchgate.net

Key areas for integration include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with safer alternatives such as water, supercritical CO₂, or bio-based solvents in both synthesis and purification processes.

Catalyst Development: Focusing on the design of recyclable and highly efficient catalysts, such as solid-supported catalysts or nanocatalysts, can reduce waste and improve the sustainability of synthetic processes. rsc.org The development of catalysts for the selective reduction of the nitro group is a particularly important area, as aromatic amines are valuable synthetic intermediates. acs.org

Waste Valorization: Investigating methods to convert byproducts from the synthesis into valuable chemicals, adhering to the principles of a circular economy.

Development of Advanced Sensors and Bioanalytical Probes

The unique electronic and structural features of this compound make it a candidate for the development of novel sensors and probes.

Future research could explore:

Chemosensors for Metal Ions: The carboxylic acid and hydroxyl groups can act as a chelating unit for various metal ions. Modification of the molecule to include a fluorophore could lead to a "turn-on" or "turn-off" fluorescent sensor for the selective detection of specific metals.

Molecular Imprinting for Selective Recognition: The compound could be used as a template molecule to create molecularly imprinted polymers (MIPs). These polymers would have recognition sites specifically tailored to bind this compound or its structural analogues, forming the basis for highly selective sensors or separation media. acs.org

Probes for Reactive Oxygen Species (ROS): The electron-rich aromatic ring, modulated by its substituents, could be susceptible to reaction with specific ROS. This reactivity could be harnessed to design probes where a change in fluorescence or colorimetric signal indicates the presence of oxidative stress in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.